Precise Mass Shift of +4.02511 Da vs. BS3-d0 Enables Unambiguous Crosslinked Peptide Identification in Pooled MS Analysis
BS3-d4 provides an exact mass increment of 4.02511 Da relative to BS3-d0 due to the substitution of four hydrogen atoms with deuterium at positions 2,2,7,7 of the suberate backbone [1]. This mass shift is the fundamental enabling feature of the QCLMS workflow: when equimolar mixtures of BS3-d0- and BS3-d4-crosslinked samples are pooled and analyzed by LC-MS/MS, crosslinked peptide pairs appear as doublets separated by this characteristic mass difference, enabling unambiguous identification of crosslinked species and their relative quantification from a single mass spectrum [1]. In the reference dataset generated by cross-linking complement components C3 and C3b, 103 cross-linked peptides were quantified using this mass difference as the primary discriminating feature .
| Evidence Dimension | Mass shift of deuterated vs. non-deuterated crosslinker isotopologue |
|---|---|
| Target Compound Data | BS3-d4: +4.02511 Da (exact mass of isotope label) relative to BS3-d0 |
| Comparator Or Baseline | BS3-d0: 0 Da (baseline, ordinary hydrogen atoms); crosslinked peptide masses differ by 4 mass units after enzymatic digestion |
| Quantified Difference | 4.02511 Da (approximately 4 hydrogen mass units heavier); generates characteristic 4-Da doublet pattern in MS1 spectra |
| Conditions | LC-MS/MS analysis of trypsin-digested crosslinked protein complexes; MS accuracy 6 ppm, MS2 accuracy 20 ppm; MaxQuant version 1.5.4.1 |
Why This Matters
This mass shift is the sole analytical basis for distinguishing crosslinked peptides from two experimental conditions in a single pooled analysis, directly enabling the comparative quantification workflow that is the primary procurement rationale for BS3-d4 over non-deuterated BS3.
- [1] Chen ZA, Fischer L, Cox J, Rappsilber J. Quantitative cross-linking/mass spectrometry using isotope-labeled cross-linkers and MaxQuant. Molecular & Cellular Proteomics. 2016;15(8):2769–2778. doi:10.1074/mcp.M115.056481. View Source
